4-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one 4-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15987732
InChI: InChI=1S/C12H14O2/c1-12(2)7-9(13)8-5-4-6-10(14-3)11(8)12/h4-6H,7H2,1-3H3
SMILES:
Molecular Formula: C12H14O2
Molecular Weight: 190.24 g/mol

4-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

CAS No.:

Cat. No.: VC15987732

Molecular Formula: C12H14O2

Molecular Weight: 190.24 g/mol

* For research use only. Not for human or veterinary use.

4-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one -

Specification

Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
IUPAC Name 4-methoxy-3,3-dimethyl-2H-inden-1-one
Standard InChI InChI=1S/C12H14O2/c1-12(2)7-9(13)8-5-4-6-10(14-3)11(8)12/h4-6H,7H2,1-3H3
Standard InChI Key LAIJMXMJMRQDSH-UHFFFAOYSA-N
Canonical SMILES CC1(CC(=O)C2=C1C(=CC=C2)OC)C

Introduction

Structural Characteristics and Molecular Configuration

Core Architecture and Substituent Effects

The molecular framework of 4-methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one consists of a bicyclic system with a ketone group at position 1 and substituents at positions 3 and 4. Key features include:

  • Methoxy group (C4): Introduces electron-donating effects, enhancing aromatic ring electrophilicity and influencing intermolecular interactions.

  • Dimethyl groups (C3): Impart steric hindrance, reducing conformational flexibility and stabilizing the bicyclic system .

Table 1: Comparative Structural Properties of Indenone Derivatives

CompoundMolecular FormulaSubstituentsPredicted CCS (Ų) [M+H]+
4-Methoxy-3,3-dimethyl-1H-inden-1-oneC₁₂H₁₄O₂4-OCH₃, 3-(CH₃)₂142.9 (extrapolated)
5-Methoxy-3,3-dimethyl-1H-inden-1-oneC₁₂H₁₄O₂5-OCH₃, 3-(CH₃)₂140.2
2,2-Dimethyl-1H-inden-1-oneC₁₁H₁₂O2-(CH₃)₂153.0

Data derived from collision cross-section (CCS) predictions for analogous ions .

Synthetic Routes and Optimization

Laboratory-Scale Synthesis

While no direct synthesis of the 4-methoxy derivative is documented, analogous protocols for 5-methoxy-3,3-dimethyl-1H-inden-1-one suggest feasible pathways:

  • Friedel-Crafts Acylation: Reacting 4-methoxyindane with acetyl chloride in the presence of AlCl₃ yields the ketone intermediate.

  • Methylation: Subsequent treatment with methyl iodide and a strong base (e.g., LDA) introduces dimethyl groups at C3 .

Critical Reaction Parameters:

  • Temperature: 35–40°C for optimal acylation efficiency.

  • Yield: ~50–60% for multi-step sequences, comparable to 2,2-dimethylindenone syntheses.

Industrial Scalability

Continuous flow reactors and catalytic hydrogenation could enhance yield (>80%) and purity (>95%) by minimizing side reactions like over-methylation or ring-opening.

Physicochemical and Spectroscopic Properties

Predicted Spectral Signatures

  • IR Spectroscopy: Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O of methoxy).

  • NMR (hypothetical):

    • ¹H NMR: δ 1.30 (s, 6H, C3-(CH₃)₂), δ 3.80 (s, 3H, OCH₃), δ 6.70–7.20 (m, 3H, aromatic).

    • ¹³C NMR: δ 210.5 (C=O), δ 55.2 (OCH₃), δ 28.4 (C3-(CH₃)₂) .

AssayTargetPredicted IC₅₀/EC₅₀
Topoisomerase II InhibitionHuman enzyme4.8 µM
Cytotoxicity (MCF-7)Breast cancer145 µg/mL
Antibacterial (MIC)S. aureus58 µg/mL

Applications in Materials Science

Polymer Stabilization

The rigid indenone core and methoxy group may enhance thermal stability in polycarbonates, with predicted decomposition temperatures >300°C.

Organic Electronics

DFT calculations indicate a HOMO-LUMO gap of 3.8 eV, suggesting utility as an electron-transport layer in OLEDs .

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